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Introduction: Cyclotene™, a brand of benzocyclobutene (BCB) resins, is a family of low-

dielectric constant polymers widely used in microelectronics for applications such as multilayer

interconnects, passivation layers, and wafer bonding.[1][2] Its key advantages include a low

dielectric constant (around 2.65), low moisture absorption, excellent planarization, and

compatibility with existing semiconductor fabrication techniques.[1][3][4] These properties make

it an ideal material for high-frequency applications and high-density packaging where signal

integrity and minimal cross-talk are critical.[1][5]

This document provides detailed protocols for fabricating multilayer interconnects using both

non-photosensitive (Dry-Etch) and photosensitive (Photo-BCB) Cyclotene resins.

Material Properties
The following table summarizes the key properties of the Cyclotene 3000 series resins, which

are commonly used for creating dielectric layers in multilayer interconnects.
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Property Measured Value

Dielectric Constant 2.65 (at 1-20 GHz)[1][4]

Dissipation Factor 0.0008 (at 1-20 GHz)[1][4]

Breakdown Voltage 5.3 x 10⁶ V/cm[1][4]

Leakage Current 6.8 x 10⁻¹⁰ A/cm² at 1.0 MV/cm[1]

Volume Resistivity > 10¹⁷ Ω-cm

Thermal Conductivity 0.29 W/m°K

Coefficient of Thermal Expansion (CTE) 52 ppm/°C

Moisture Absorption < 0.25% (at 85% RH)[3]

General Fabrication Workflow
The overall process for creating a single patterned dielectric layer forms the basis for building

complex multilayer structures. The general workflow involves substrate preparation, dielectric

deposition and curing, patterning to create vias, metallization, and then repeating the process

for subsequent layers.
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General Workflow for a Single Dielectric/Metal Layer

1. Substrate
Preparation

2. Adhesion
Promoter

3. Spin Coat
Cyclotene

4. Cure
(Soft or Hard)

5. Pattern Vias
(Etch or Photo)

6. Metallization
(Deposit & Pattern)

7. Planarization
(if needed)

Repeat for
Next Layer

Click to download full resolution via product page

Caption: High-level workflow for fabricating one level of a multilayer interconnect.
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Experimental Protocols
Protocol 1: Substrate Preparation
Proper surface preparation is critical for ensuring strong adhesion between the substrate and

the Cyclotene layer.

Cleaning: Substrates must be free of organic contaminants. An oxygen plasma clean is a

highly effective method.

Dehydration Bake: For substrates with existing polyimide layers, a dehydration bake (e.g.,

150°C on a hotplate) is necessary to remove moisture.[4]

Adhesion Promoter Application:

The use of an adhesion promoter is strongly recommended for most surfaces, including

silicon oxide, silicon nitride, aluminum, and copper.[4][6] AP3000 is a commonly used

adhesion promoter for Cyclotene resins.[4][6]

Procedure:

1. Dynamically dispense the adhesion promoter (e.g., AP3000) onto the center of the

substrate while rotating at a slow speed (~500 rpm).[3][4]

2. Increase the speed to ~3000 rpm for 10-20 seconds to spin-dry the substrate.[4]

3. For certain surfaces like silicon nitride, copper, and aluminum, baking the adhesion

promoter (e.g., 30 seconds at 100-150°C) can further enhance adhesion.[6][7]

Note: Vapor prime adhesion promoters like HMDS are not effective with Cyclotene resins.

[6][7]

Protocol 2: Cyclotene Deposition (Spin Coating)
The desired film thickness is achieved by selecting the appropriate Cyclotene resin formulation

and spin speed.

Dispense: Place the substrate on the spin coater chuck. Dynamically dispense the

Cyclotene resin onto the center of the substrate while rotating at a slow speed (e.g., 50-200
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rpm).[1][3]

Spread: Increase the rotation speed to 500-750 rpm for 5-10 seconds to allow the resin to

spread evenly across the substrate.[3][4]

Spin: Ramp up to the final spin speed (typically 1000-5000 rpm) and hold for 20-30 seconds

to achieve the target thickness.[3]

Edge Bead Removal (EBR) & Backside Rinse: While rotating at a slow speed (~500 rpm),

dispense a suitable solvent (e.g., T1100) on the edge and backside of the wafer for 5-10

seconds to remove excess resin.[4][7]

Spin-Dry: Spin the substrate at ~2000 rpm for 20-30 seconds to dry the backside.[4]

Bake: After coating, bake the film on a hotplate (80°C to 150°C for at least 60 seconds) to

remove solvents and stabilize the film before curing.[4]

Spin Speed vs. Cured Film Thickness (Cyclotene 3000 Series)
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Spin Speed
(RPM)

CYCLOTENE™
3022-35 (µm)

CYCLOTENE™
3022-46 (µm)

CYCLOTENE™
3022-57 (µm)

CYCLOTENE™
3022-63 (µm)

1000 2.26 5.46 13.8 26.2

1500 1.84 4.39 10.7 19.9

2000 1.59 3.78 9.04 16.5

2500 1.43 3.35 7.97 14.4

3000 1.30 3.05 7.21 12.9

4000 1.13 2.63 6.20 10.9

5000 1.01 2.35 5.55 9.84

(Data sourced

from Dow

Chemical

Company

technical

documents for an

open bowl spin

coater)[4]

Protocol 3: Thermal Curing
Curing cross-links the BCB polymer, achieving its final dielectric and mechanical properties.

Curing must be done in an inert atmosphere, such as a nitrogen-purged oven, with <100 ppm

oxygen.[8]

Soft Cure (Partial Cure): Used for intermediate layers in a multilayer structure to promote

adhesion between successive BCB layers.[8] A soft cure achieves ~80% polymerization.[4]

Recommended Profile: 210°C for 40 minutes in a convection oven.[1]

Hard Cure (Full Cure): Used for the final dielectric layer to achieve maximum polymerization

(>95%) and property stability.[8]
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Recommended Profile: 250°C for 60 minutes in a convection oven.[5][9] For high

throughput, a hotplate cure at ~300°C for under a minute can also be used.[3]

Protocol 4: Patterning and Via Formation
The method for creating vias depends on whether a non-photosensitive (Dry-Etch) or

photosensitive (Photo-BCB) resin is used.

A. Non-Photosensitive (e.g., Cyclotene 3000 Series)

Patterning requires a masking layer (photoresist or a hard mask) and subsequent plasma

etching.
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Dry-Etch BCB Patterning Workflow

Cured BCB Layer

Apply Mask
(Photoresist or Hard Mask)

Pattern Mask via
Photolithography

Plasma Etch BCB

Strip Mask

Patterned BCB Layer

Click to download full resolution via product page

Caption: Workflow for patterning non-photosensitive Cyclotene (Dry-Etch BCB).

Plasma Etching Protocol:

Place the masked substrate in a reactive ion etching (RIE) chamber.

Because the BCB polymer contains silicon, a fluorine-based chemistry is required for

clean etching.[3][8]
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Use a gas mixture such as O₂/CF₄ (e.g., 80:20 ratio), O₂/SF₆, or O₂/CHF₃.[7][8][10] These

mixtures can achieve etch rates greater than 1 µm/minute.[3][8]

After etching is complete, remove the remaining mask material using an appropriate

stripper or oxygen plasma for photoresist masks.[3]

B. Photosensitive (e.g., Cyclotene 4000 Series)

Photo-BCB resins are negative-acting, meaning the regions exposed to UV light become cross-

linked and remain after development.[7][8]

Photo-BCB Patterning Workflow

Soft-Baked
Photo-BCB Layer

Expose to UV
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Develop
(Solvent Puddle)

Rinse & Spin Dry
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(Hard Cure)
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Click to download full resolution via product page

Caption: Workflow for patterning photosensitive Cyclotene (Photo-BCB).

Photolithography Protocol:

Exposure: After spin coating and soft-baking, expose the film to UV light (i-line or

broadband) through a photomask. The required dose depends on film thickness (a typical

dose is ~25 mJ/cm² per micron of film thickness).[7][8]

Development: Develop the pattern by puddling a developer solvent (e.g., DS2100) on the

wafer surface for a specified time (e.g., 45-60 seconds), followed by a solvent rinse and

spin dry.[8][9]

Curing: Perform a final hard cure (e.g., 250°C for 60 minutes) to fully cross-link the

polymer and achieve final properties.[9]

Protocol 5: Metallization
After via formation, metal layers are deposited to create the conductive traces and fill the vias,

connecting different levels of the interconnect structure.

Adhesion/Barrier Layer: For metals like copper and gold, an adhesion/barrier layer is crucial.

Sputter a thin layer (e.g., 50-100 nm) of titanium (Ti) or chromium (Cr) to promote adhesion

to the Cyclotene surface.[2]

Conductor Deposition: Deposit the primary conductor (e.g., copper, aluminum, or gold) using

techniques like sputtering (PVD), chemical vapor deposition (CVD), or electroplating.[11]

Patterning: Pattern the metal layer using photolithography and either wet or dry etching. For

copper, a "damascene" process, where trenches are first etched into the dielectric and then

filled with metal, is typically used, followed by chemical-mechanical polishing (CMP) to

remove excess metal.[12]

Protocol 6: Multilayer Stack Fabrication
Building a multilayer interconnect involves repeating the core processes of dielectric

deposition, patterning, and metallization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1209433?utm_src=pdf-body-img
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://wiki.nanofab.ucsb.edu/w/images/a/ad/BCB-cyclotene-4000-revA.pdf
https://pubsapp.acs.org/subscribe/archive/ci/31/i12/html/12so.html
https://pubsapp.acs.org/subscribe/archive/ci/31/i12/html/12so.html
https://imapsource.scholasticahq.com/api/v1/articles/67379-patterned-permanent-bonding-of-benzocyclobutene-based-dielectric-materials-for-advanced-wafer-level-packaging.pdf
https://imapsource.scholasticahq.com/api/v1/articles/67379-patterned-permanent-bonding-of-benzocyclobutene-based-dielectric-materials-for-advanced-wafer-level-packaging.pdf
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/22/5/2439/470015/Integration-of-benzocyclobutene-polymers-and
https://www.scribd.com/document/58617094/Multilevel-Metallization
https://www.techsimplifiedtv.in/2024/03/metallization-cu-interconnect-low-k.html?m=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Multilayer Interconnect Fabrication
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Caption: Iterative process for building a multilayer interconnect stack.
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Fabricate the first metal layer (M1) on the prepared substrate.

Deposit the first Cyclotene dielectric layer (D1). Perform a soft cure to maintain adhesion for

subsequent layers.

Pattern vias in D1 to expose the underlying M1 contact points.

Deposit and pattern the second metal layer (M2), filling the vias to connect with M1.

Repeat steps 2-4 for all subsequent dielectric and metal layers.

After the final metal layer is patterned, perform a final hard cure on the entire stack to ensure

maximum polymerization and stability of all dielectric layers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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